1H-1,2,4-Triazol-5-amine, 1-propyl-
Description
Overview of 1,2,4-Triazole (B32235) Heterocycles as a Privileged Scaffold in Chemical Sciences
The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, is recognized as a "privileged scaffold" in medicinal chemistry and materials science. nih.govresearchgate.net This designation stems from its versatile chemical properties and its presence in a wide array of biologically active compounds. nih.govresearchgate.net The stability of the triazole ring, coupled with its capacity for hydrogen bonding and dipole interactions, makes it an attractive pharmacophore for designing molecules that can effectively interact with biological targets. nih.gov
Historical Development and Significance of Triazole Chemistry
The term "triazole" was first introduced by Bladin in 1885 to describe the five-membered heterocyclic ring system with the molecular formula C2H3N3. nih.govnih.gov The chemistry of triazoles evolved steadily, gaining significant momentum with the discovery of the antifungal activities of azole derivatives in 1944. nih.gov This discovery paved the way for the development of numerous triazole-containing drugs. nih.gov A pivotal moment in triazole chemistry was the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.orgfrontiersin.org This has profoundly impacted drug discovery, materials science, and bioorthogonal chemistry. nih.govwikipedia.org
Structural Features and Aromaticity of the 1,2,4-Triazole Nucleus
The 1,2,4-triazole is a planar, aromatic molecule. wikipedia.orgchemicalbook.com Its aromaticity, a key factor in its stability, arises from the delocalization of six π-electrons over the five-membered ring. chemicalbook.comresearchgate.net The atoms in the ring are sp2 hybridized. chemicalbook.com 1,2,4-Triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable. nih.govchemicalbook.com The C-N and N-N bond lengths are in a narrow range, which is consistent with its aromatic character. wikipedia.org The presence of electronegative nitrogen atoms renders the carbon atoms electron-deficient and susceptible to nucleophilic attack. chemicalbook.com Conversely, the nitrogen atoms are electron-rich, making them the sites for electrophilic substitution. nih.govchemicalbook.com
Specific Focus on 1H-1,2,4-Triazol-5-amine, 1-propyl- as a Key Synthetic Intermediate and Research Target
1H-1,2,4-Triazol-5-amine, 1-propyl- is a specific derivative of the 1,2,4-triazole scaffold that has garnered attention as a key building block in organic synthesis. Its structure features a propyl group at the 1-position and an amine group at the 5-position of the 1H-1,2,4-triazole ring. This combination of a reactive amino group and a lipophilic propyl substituent makes it a versatile intermediate for the synthesis of more complex molecules with potential applications in various fields of chemical research.
Below is a table summarizing the key properties of 1H-1,2,4-Triazol-5-amine, 1-propyl-.
| Property | Value |
| CAS Registry Number | 58661-96-4 nist.gov |
| Molecular Formula | C5H10N4 nist.gov |
| Molecular Weight | 126.1597 g/mol nist.gov |
Scope and Research Trajectories Pertaining to 1H-1,2,4-Triazol-5-amine, 1-propyl- and its Derivatives
Research involving 1H-1,2,4-Triazol-5-amine, 1-propyl- and its derivatives is primarily focused on their synthetic utility. The presence of the primary amino group allows for a wide range of chemical transformations, including acylation, alkylation, and the formation of Schiff bases, leading to the creation of diverse molecular libraries. For instance, the related compound 1H-1,2,4-triazole-1-propanamine has been used in the synthesis of 2-Amino-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzamide by reacting it with isatoic anhydride (B1165640). prepchem.com
The exploration of derivatives of 1,2,4-triazole-amines is a vibrant area of research. Scientists are investigating how modifications to the core structure, such as the introduction of different substituents at various positions, influence the chemical and physical properties of the resulting compounds. These studies are crucial for the rational design of new molecules with tailored functionalities. The synthesis of various 1,2,4-triazole derivatives often involves multi-step reaction sequences, starting from simple precursors and progressively building molecular complexity. nih.govnih.gov The ultimate goal is to develop efficient and scalable synthetic routes to novel compounds that can be evaluated for a range of applications.
Structure
3D Structure
Properties
CAS No. |
58661-96-4 |
|---|---|
Molecular Formula |
C5H10N4 |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-propyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H10N4/c1-2-3-9-5(6)7-4-8-9/h4H,2-3H2,1H3,(H2,6,7,8) |
InChI Key |
XTAFIEABFBNBSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC=N1)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1h 1,2,4 Triazol 5 Amine, 1 Propyl and Its Analogues
Foundational Synthetic Pathways to 1,2,4-Triazol-5-amine Systems
The synthesis of the 1,2,4-triazol-5-amine scaffold is a well-established area of heterocyclic chemistry, with several reliable methods available. These approaches primarily focus on the construction of the triazole ring from acyclic precursors.
Cyclization Reactions for Triazole Ring Formation
Cyclization reactions are the cornerstone for synthesizing the 1,2,4-triazole (B32235) ring. These methods involve the condensation of precursors that contain the necessary carbon and nitrogen atoms, which then undergo an intramolecular reaction to form the heterocyclic ring. The choice of starting materials dictates the substitution pattern on the final triazole product.
Aminoguanidine (B1677879) is a versatile and widely used precursor for the synthesis of 3-amino-1,2,4-triazoles due to its unique structure, which contains a pre-formed N-C-N-N sequence. at.uarsc.org The classical and most common approach involves the acylation of aminoguanidine with a carboxylic acid or its derivative, followed by a base- or heat-induced cyclization of the resulting acylaminoguanidine intermediate. at.uaresearchgate.net
The general mechanism involves the initial nucleophilic attack of the hydrazine moiety of aminoguanidine on the carbonyl carbon of the acylating agent. The subsequent intermediate then undergoes dehydration and cyclization to yield the 5-substituted-3-amino-1H-1,2,4-triazole. mdpi.comijisrt.com For the synthesis of the parent 3-amino-1,2,4-triazole, formic acid is used, which upon heating with aminoguanidine bicarbonate, yields the target compound in high yield. orgsyn.org
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Aminoguanidine Bicarbonate | Carboxylic Acids | Microwave, Acid Catalysis | 5-Substituted 3-amino-1,2,4-triazoles | mdpi.com |
| Aminoguanidine Hydrochloride | Carboxylic Acids | Direct Condensation | 5-Substituted 3-amino-1,2,4-triazoles | researchgate.net |
| Aminoguanidine Bicarbonate | Formic Acid | Heating at 120°C | 3-amino-1,2,4-triazole | orgsyn.org |
| N-guanidinosuccinimide | Aliphatic Amines | Microwave Irradiation | 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | rsc.org |
This table presents various methods for synthesizing 3-amino-1,2,4-triazole systems using aminoguanidine derivatives.
Carboxylic acids and their derivatives are crucial reagents in the aminoguanidine-based synthesis of 1,2,4-triazoles, as they provide the C5 carbon of the triazole ring. frontiersin.org The reactivity of the carboxylic acid derivative can influence the reaction conditions required. For instance, more reactive derivatives like acid chlorides can react with aminoguanidine under milder conditions compared to the corresponding carboxylic acids, which often require heating. researchgate.net A one-pot method involves the reaction between a carboxylic acid and hydrazinophthalazine, mediated by coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt), to form triazole derivatives. researchgate.net Recently, decarboxylative triazolation has emerged as a method to convert carboxylic acids directly into triazoles by coupling with alkynes and an azide reagent, although this is more general for triazole formation and not specific to the 5-amino variant. acs.org
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted 1,2,4-triazoles in a single step from three or more starting materials. These strategies are valued for their operational simplicity and ability to rapidly generate molecular diversity. acs.orgacs.org
One such strategy involves a one-pot, three-component reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines to produce 1,3,5-trisubstituted 1,2,4-triazoles with high regioselectivity. frontiersin.orgorganic-chemistry.org Another approach utilizes a copper-catalyzed three-component reaction of aryldiazonium salts, nitriles, and a diazo reagent to afford N1-aryl-1,2,4-triazoles. isres.orgmdpi.com While many MCRs lead to fully substituted triazoles, they represent a powerful strategy for accessing diverse analogues of the target compound.
Regioselective Synthesis of 1-Propyl Substituted 1,2,4-Triazoles
The introduction of the propyl group onto the N1 position of the 1,2,4-triazol-5-amine core is typically achieved through N-alkylation. However, the 1,2,4-triazole ring possesses three potentially nucleophilic nitrogen atoms (N1, N2, and N4), making the control of regioselectivity a significant synthetic challenge. In the case of 3-amino-1,2,4-triazole, alkylation can occur at the N1, N2, or N4 positions of the ring, as well as the exocyclic amino group.
Control of N-Alkylation Regiochemistry
The alkylation of 1,2,4-triazoles generally yields a mixture of N1 and N4 substituted isomers, with the ratio depending on the reaction conditions, the nature of the alkylating agent, and the substituents on the triazole ring. researchgate.net For the parent 1,2,4-triazole, alkylation with various bases often results in a consistent regioselectivity favoring the 1-substituted isomer. researchgate.net The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in the alkylation of 1,2,4-triazole has been shown to provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net
In general, thermodynamic control tends to favor the N1-isomer due to its greater stability, while kinetic control can sometimes lead to the N4-isomer. The choice of solvent and base is critical. For instance, the N-alkylation of benzotriazole and 1,2,4-triazole with alkyl halides proceeds efficiently in the presence of sodium hydroxide in N,N-dimethylformamide (DMF). researchgate.net Studies on the alkylation of 1,2,4-triazole have demonstrated that it is possible to achieve high yields of the N1-alkylated product under neat reaction conditions at elevated temperatures. nih.gov The specific regiochemical outcome for the alkylation of 1H-1,2,4-triazol-5-amine with a propyl halide would require careful optimization of reaction conditions to selectively obtain the desired 1-propyl isomer.
| Triazole Substrate | Alkylating Agent | Base/Solvent | Major Product | Reference |
| 1,2,4-Triazole | 4-Nitrobenzyl halides | Various bases | 1-Alkyl isomer (~90%) | researchgate.net |
| 1,2,4-Triazole | Alkyl halides (methyl, butyl, etc.) | Not specified (neat) | 1-Alkyl isomer (>90%) | nih.gov |
| 1,2,4-Triazole | Alkyl halides | NaOH / DMF | N-alkylated products | researchgate.net |
| 1H-Indazole | Alkyl bromide | NaH / THF | N1-Alkyl isomer (>99% for some substrates) | beilstein-journals.org |
This table summarizes findings on the regioselective N-alkylation of triazoles and related azoles, highlighting conditions that favor N1 substitution.
Challenges and Solutions in Isomer Specificity
A significant challenge in the synthesis of 1-substituted-5-amino-1,2,4-triazoles is controlling the regioselectivity. The cyclization process can potentially yield different isomers, such as 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles. The choice of catalyst has been identified as a critical factor in directing the reaction toward the desired isomer.
For instance, catalyst-controlled methodologies have been developed for the regioselective [3+2] cycloaddition of isocyanides with diazonium salts. These methods provide a practical approach for selectively designing 1,2,4-triazoles. Specifically, the use of a Cu(II) catalyst has been shown to selectively produce 1,5-disubstituted 1,2,4-triazoles in high yields, while Ag(I) catalysis favors the formation of 1,3-disubstituted isomers isres.org. This catalyst-dependent control offers a powerful tool for chemists to synthesize the specific 1-propyl-1H-1,2,4-triazol-5-amine isomer with high fidelity isres.org.
Furthermore, 1,2,4-triazol-5-amines are known to exhibit annular tautomerism, where the proton on the nitrogen atom can migrate between different nitrogen atoms in the triazole ring nih.govnih.gov. This can lead to a mixture of tautomeric forms, namely the 1H, 2H, and 4H forms, complicating characterization and subsequent reactions nih.gov. The equilibrium between these tautomers can be influenced by the substituent on the ring and the solvent. For example, in N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the 5-amino-1H tautomer was found to be predominant rsc.orgnih.gov. Careful selection of reaction conditions and purification methods is essential to isolate the desired tautomer.
Derivatization and Functionalization of the 1H-1,2,4-Triazol-5-amine, 1-propyl- Scaffold
The 1H-1,2,4-Triazol-5-amine, 1-propyl- scaffold is a versatile building block for creating more complex molecules. The presence of a reactive primary amino group and multiple nitrogen atoms in the triazole ring allows for a variety of chemical modifications researchgate.net.
Strategies for Amidation and Acylation of the Amino Group
The exocyclic amino group of 1H-1,2,4-Triazol-5-amine, 1-propyl- is a primary site for derivatization through acylation and amidation reactions. However, the potential for acylation at the ring nitrogen atoms (N1, N2, or N4) presents a challenge due to the compound's annular tautomerism nih.gov. Theoretically, four different acylation products could be formed.
To achieve selective acylation of the primary amino group, reaction conditions must be carefully controlled. The introduction of an amide moiety into the aminotriazole scaffold can impart specific three-dimensional properties to the molecule nih.gov. For example, the crystal structure of an N-acylated 1H-1,2,4-triazol-5-amine confirmed the position of the acyl moiety on the exocyclic amine and revealed that the amide fragment was out of the plane of the triazole ring nih.gov. Microwave-assisted N-acylation of amide derivatives followed by cyclization with hydrazine hydrochlorides has also been reported as an efficient one-pot method for synthesizing 1,3,5-trisubstituted-1,2,4-triazoles researchgate.netresearchgate.net.
Introduction of Diverse Substituents at Other Ring Positions
Functionalization of the 1,2,4-triazole ring at positions other than the amino group allows for the synthesis of a wide array of derivatives. Synthetic approaches can be broadly classified into two categories: building the desired substituted ring from acyclic precursors or functionalizing a pre-formed 1,2,4-triazole ring researchgate.net. The latter approach leverages the reactivity of the triazole core. Due to the high electron density of the triazole ring, electrophilic substitution typically occurs at the nitrogen atoms nih.gov. Nucleophilic substitution, under mild conditions, can occur at the ring's carbon atoms nih.gov. These reactions enable the introduction of various substituents, leading to compounds with diverse properties.
Green Chemistry Considerations in 1,2,4-Triazole Synthesis
In recent years, there has been a significant shift towards developing environmentally friendly synthetic methods in organic chemistry. nih.govresearchgate.net The synthesis of 1,2,4-triazoles has benefited from this trend, with the development of several green chemistry approaches aimed at reducing waste, energy consumption, and the use of hazardous materials. nih.govnih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. scielo.org.zapnrjournal.com This technology has been successfully applied to the synthesis of 1,2,4-triazoles, offering significant advantages over conventional heating methods. scielo.org.zanih.govrjptonline.org
A notable example is the microwave-assisted, catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. This one-pot method is efficient, proceeds under mild conditions, and demonstrates excellent functional-group tolerance organic-chemistry.orgorganic-chemistry.org. The use of microwave irradiation dramatically reduces reaction times from several hours to just minutes, while often providing higher yields scielo.org.zanih.gov. For instance, one study found that a microwave-assisted synthesis of a 1,2,4-triazole derivative was completed in just 33-90 seconds with an 82% yield, whereas the conventional method required several hours nih.gov.
| Derivative | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Piperazine-azole-fluoroquinolone | Conventional | 27 hours | N/A | nih.gov |
| Piperazine-azole-fluoroquinolone | Microwave | 30 minutes | 96 | nih.gov |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Conventional | Several hours | N/A | nih.gov |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Microwave | 33-90 seconds | 82 | nih.gov |
| 3,5-disubstituted-1,2,4-triazole | Hydrothermal | 72 hours | N/A | nih.gov |
| 3,5-disubstituted-1,2,4-triazole | Microwave | 1.5 hours | 85 | nih.gov |
Solvent-Free and Catalytic Methods
Solvent-free reactions and the use of efficient catalysts are cornerstones of green chemistry. Mechanochemical methods, such as solventless grinding, have been developed for the synthesis of 1,2,4-triazole derivatives. A mechanochemical, copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solvent-free conditions has been reported to produce various 1,2,4-triazolo derivatives in good yields (51-80%) researchgate.net. This protocol offers advantages such as the absence of solvents, shorter reaction times, and scalability researchgate.net.
In addition to solvent-free approaches, various catalytic systems have been devised to improve the efficiency and environmental footprint of 1,2,4-triazole synthesis. Copper-catalyzed reactions, often using air as the oxidant, are common due to the low cost and availability of the catalyst organic-chemistry.org. Metal-free approaches have also been developed, such as an iodine-mediated oxidative cyclization, which avoids the use of heavy metal catalysts isres.org. These methods represent a significant step towards more sustainable chemical manufacturing.
Spectroscopic and Structural Characterization of 1h 1,2,4 Triazol 5 Amine, 1 Propyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework, connectivity, and the chemical environment of individual atoms. For 1H-1,2,4-triazol-5-amine, 1-propyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques offers a complete assignment of its proton and carbon signals.
Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of 1H-1,2,4-triazol-5-amine, 1-propyl- is anticipated to exhibit distinct signals corresponding to the protons of the propyl group and the triazole ring, as well as the amine group. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups generally causing a downfield shift to higher ppm values.
The protons of the N-propyl group are expected to show characteristic aliphatic signals. The terminal methyl (CH₃) protons would likely appear as a triplet in the upfield region, typically around 0.9-1.0 ppm, due to spin-spin coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene group adjacent to the methyl group is expected to resonate as a sextet around 1.6-1.8 ppm, arising from coupling to both the terminal methyl and the N-CH₂ protons. The methylene protons directly attached to the nitrogen atom of the triazole ring (N-CH₂) would be the most downfield of the propyl signals, appearing as a triplet around 3.8-4.0 ppm, a consequence of the deshielding effect of the nitrogen atom.
The triazole ring possesses a single proton (C-H), which is expected to appear as a singlet in the aromatic region of the spectrum, likely between 7.5 and 8.0 ppm. The protons of the primary amine (NH₂) group often present as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. Its chemical shift can vary over a wide range, typically between 5.0 and 7.0 ppm, and is dependent on factors such as solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for 1H-1,2,4-Triazol-5-amine, 1-propyl-
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Triazole C-H | 7.5 - 8.0 | Singlet (s) | - |
| Amine NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | - |
| N-CH₂-CH₂-CH₃ | 3.8 - 4.0 | Triplet (t) | ~7 |
| N-CH₂-CH₂-CH₃ | 1.6 - 1.8 | Sextet | ~7 |
| N-CH₂-CH₂-CH₃ | 0.9 - 1.0 | Triplet (t) | ~7 |
Carbon-13 (¹³C) NMR Analysis: Carbon Skeleton and Functional Groups
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1H-1,2,4-triazol-5-amine, 1-propyl-, five distinct carbon signals are expected.
The two carbon atoms of the triazole ring are in different chemical environments. The carbon atom bearing the amino group (C-NH₂) is anticipated to resonate at a significantly downfield position, typically in the range of 155-160 ppm. The other triazole ring carbon (C-H) is expected to appear at a slightly more upfield position, around 145-150 ppm.
The carbon atoms of the propyl group will appear in the aliphatic region of the spectrum. The carbon directly bonded to the nitrogen of the triazole ring (N-CH₂) would be the most deshielded of the propyl carbons, with a predicted chemical shift in the range of 45-50 ppm. The central methylene carbon (-CH₂-) is expected around 22-25 ppm, and the terminal methyl carbon (-CH₃) would be the most upfield, typically between 10 and 12 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-1,2,4-Triazol-5-amine, 1-propyl-
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-NH₂ (Triazole) | 155 - 160 |
| C-H (Triazole) | 145 - 150 |
| N-CH₂-CH₂-CH₃ | 45 - 50 |
| N-CH₂-CH₂-CH₃ | 22 - 25 |
| N-CH₂-CH₂-CH₃ | 10 - 12 |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Cross-peaks would be observed between the N-CH₂ and the adjacent -CH₂- protons of the propyl group, and between the central -CH₂- and the terminal -CH₃ protons, confirming the connectivity of the propyl chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the triazole C-H proton to its corresponding carbon, and each of the propyl group's proton signals to their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically over two to three bonds) between protons and carbons. This is particularly useful for establishing connectivity across heteroatoms and quaternary carbons. For 1H-1,2,4-triazol-5-amine, 1-propyl-, key HMBC correlations would be expected between the N-CH₂ protons and both triazole ring carbons (C-NH₂ and C-H). Additionally, correlations between the amine protons (NH₂) and the C-NH₂ carbon would further solidify the assignment of the triazole ring carbons.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule and their bonding arrangements. These two techniques are complementary, as some vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa.
Identification of Key Functional Group Vibrations
The IR and Raman spectra of 1H-1,2,4-triazol-5-amine, 1-propyl- would be characterized by absorption bands corresponding to the vibrations of the N-H, C-H, C=N, and C-N bonds.
The N-H stretching vibrations of the primary amine (NH₂) group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. The N-H bending vibration is typically observed around 1600-1650 cm⁻¹.
The C-H stretching vibrations of the propyl group would be found in the 2850-3000 cm⁻¹ region. The C-H stretching of the triazole ring proton is expected at a higher frequency, typically around 3100-3150 cm⁻¹.
The triazole ring itself will exhibit a series of characteristic stretching and bending vibrations. The C=N and N=N stretching vibrations are expected in the 1400-1650 cm⁻¹ range. The C-N stretching vibrations will likely appear in the 1200-1400 cm⁻¹ region. Ring breathing and deformation modes will also be present at lower frequencies.
Table 3: Predicted Key IR and Raman Vibrational Frequencies for 1H-1,2,4-Triazol-5-amine, 1-propyl-
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Amine (NH₂) | Bending | 1600 - 1650 |
| Triazole C-H | Stretch | 3100 - 3150 |
| Propyl C-H | Stretch | 2850 - 3000 |
| Triazole Ring | C=N, N=N Stretch | 1400 - 1650 |
| Triazole Ring | C-N Stretch | 1200 - 1400 |
Correlation with Theoretical Vibrational Frequencies
To aid in the assignment of the experimental vibrational spectra, theoretical calculations using methods such as Density Functional Theory (DFT) can be employed. researcher.lifebohrium.com These computational methods can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with the experimental IR and Raman spectra, a more confident and detailed assignment of the observed bands can be achieved. It is common practice to scale the calculated frequencies to account for the approximations inherent in the theoretical models and the effects of the experimental conditions, leading to a strong correlation between theoretical and experimental data. aip.org
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and confirming the molecular formula of a compound. For 1H-1,2,4-Triazol-5-amine, 1-propyl-, the empirical and molecular formula is C₅H₁₀N₄. sigmaaldrich.comnist.govnih.gov This composition gives it a molecular weight of approximately 126.16 g/mol . sigmaaldrich.comnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. mdpi.commdpi.com
Electron ionization (EI) is a common method used in mass spectrometry. The NIST WebBook provides mass spectrum data for 1H-1,2,4-Triazol-5-amine, 1-propyl- under electron ionization, which is essential for structural elucidation through the analysis of fragmentation patterns. nist.govnist.gov The fragmentation pattern provides valuable information about the compound's structure, revealing characteristic losses of neutral fragments from the molecular ion. Analyzing these fragments helps to piece together the molecule's connectivity, confirming the presence of the propyl group and the triazole core.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀N₄ | sigmaaldrich.comnist.govnih.gov |
| Molecular Weight | 126.16 g/mol | sigmaaldrich.comnih.gov |
| Exact Mass | 126.090546336 Da | nih.gov |
| CAS Number | 58661-96-4 | nist.govnih.gov |
X-ray Crystallography for Precise Solid-State Structure Determination
While a specific crystal structure for 1H-1,2,4-Triazol-5-amine, 1-propyl- is not detailed in the provided search results, the application of X-ray crystallography to closely related compounds demonstrates its power. It typically reveals that 1,2,4-triazoles with a primary amino group on a carbon atom crystallize in the 5-amino form, with the annular hydrogen atom located on a nitrogen adjacent to the amino group. rsc.orgnih.gov This technique is also crucial for identifying cases where multiple tautomers might co-crystallize. rsc.orgnih.gov
The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular forces, with hydrogen bonding being particularly significant in N-heterocyclic compounds like 1,2,4-triazoles. The presence of both hydrogen bond donors (the amino group and the ring N-H) and acceptors (the ring nitrogen atoms) in 1H-1,2,4-Triazol-5-amine, 1-propyl- allows for the formation of extensive hydrogen bonding networks.
In the crystal structures of related 3,5-disubstituted 1,2,4-triazoles, molecules are often linked by N—H···N hydrogen bonds, which can generate characteristic ring motifs or infinite zigzag chains. researchgate.netresearchgate.net These interactions play a crucial role in stabilizing the crystal lattice. rsc.org Studies on energetic salts derived from 5-amino-1H-1,2,4-triazole-3-carbohydrazide show that extensive hydrogen bonding interactions between cations and anions can lead to complex three-dimensional networks, which contribute significantly to the density and thermal stability of the material. rsc.org The introduction of intramolecular hydrogen bonds in certain triazole derivatives has also been shown to enforce molecular planarity. nih.gov
Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The flexibility of the 1-propyl group in 1H-1,2,4-Triazol-5-amine, 1-propyl- allows for various conformations. The specific arrangement is described by torsional angles (or dihedral angles).
While specific torsional angles for the title compound are not available, studies on related structures provide insight. For example, in the crystal structure of 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, the dihedral angle between the benzene (B151609) and triazole rings is 81.05 (5)°. researchgate.net Theoretical analysis of substituted 1,2,3-triazole amino acids, a different isomer class, identified multiple stable conformers described by five key dihedral angles. nih.gov Such computational and experimental analyses are vital for understanding the molecule's preferred shapes, which can influence its interactions and properties.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. The results are used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to verify its accuracy.
For novel 1,2,4-triazole (B32235) derivatives, elemental analysis is routinely reported as part of their characterization. rsc.orgnih.govresearchgate.net For example, in the synthesis of 1,3-di(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (C₄H₄N₁₂), the calculated elemental composition was C, 21.82%; H, 1.83%; N, 76.35%. The found values were C, 21.65%; H, 1.90%; N, 76.41%, which are in close agreement, thus validating the formula. nih.gov This method provides essential confirmation of the compound's purity and elemental composition, complementing data from mass spectrometry.
| Compound Name | Molecular Formula | Calculated Elemental Composition | Found Elemental Composition | Source |
| 1,3-di(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine | C₄H₄N₁₂ | C: 21.82%, H: 1.83%, N: 76.35% | C: 21.65%, H: 1.90%, N: 76.41% | nih.gov |
Tautomeric Equilibrium Studies of 1H-1,2,4-Triazol-5-amine Systems
Annular prototropic tautomerism is a well-known phenomenon in 1,2,4-triazole systems, where the proton on a ring nitrogen atom can migrate to other nitrogen atoms in the ring. rsc.orgnih.gov This results in an equilibrium between different tautomeric forms. For a 3(5)-amino-1,2,4-triazole system, three main tautomers can exist: the 1H-5-amino, 1H-3-amino, and 4H-5-amino forms. nih.gov The position of this equilibrium is crucial as it determines the chemical and biological properties of the compound. rsc.orgnih.gov The 1H-1,2,4-triazole tautomer is generally considered more stable than the 4H-1,2,4-triazole form. nih.gov
The equilibrium can be influenced by factors such as the nature of substituents, the solvent, and the physical state (solution or solid). rsc.orgnih.gov Theoretical studies have been employed to calculate the relative energies of different triazole tautomers, providing insights into their stability. nih.gov
The predominant tautomeric forms of 1,2,4-triazole derivatives in both solution and the solid state are determined experimentally using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography. rsc.orgrsc.orgnih.gov
NMR Spectroscopy: In solution, NMR spectroscopy is a powerful tool for studying tautomeric equilibria. nih.gov The chemical shifts of the triazole ring carbons and protons are sensitive to the location of the mobile proton. In cases of rapid interconversion between tautomers, averaged signals are observed. For instance, the ¹³C NMR spectra of some 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides showed two broad signals for the triazole ring carbons, confirming their involvement in tautomerism. rsc.org By analyzing these spectra, it was determined that the 5-amino-1H tautomers were the predominant forms in the equilibria for these compounds. nih.gov
X-ray Crystallography: In the solid state, X-ray crystallography provides direct evidence of the existing tautomer. rsc.orgnih.gov As a general observation, 1,2,4-triazoles that can tautomerize and bear a primary amino group on a carbon atom tend to crystallize as the 5-amino tautomer. rsc.orgnih.gov The structure is characterized by the annular hydrogen atom being located on the nitrogen atom adjacent to the amino group. rsc.org This technique has been used to confirm the solid-state tautomeric form for numerous 1,2,4-triazole derivatives. rsc.org
Implications of Tautomerism on Reactivity and Properties
Tautomerism, the phenomenon of constitutional isomers being readily interconvertible, is a fundamental characteristic of many nitrogen-containing heterocycles, including derivatives of 1,2,4-triazole. For 1H-1,2,4-Triazol-5-amine, 1-propyl-, the presence of multiple nitrogen atoms in the ring and an exocyclic amino group allows for the existence of several potential tautomeric forms. This equilibrium is not merely a structural curiosity; it has profound implications for the compound's chemical reactivity and its physical and spectroscopic properties. The study of tautomeric phenomena is critical for understanding the chemical behavior and potential interactions of triazole-based compounds. researchgate.netacs.org
Due to the 1-propyl substituent being fixed on the N1 nitrogen, the annular prototropic tautomerism is simplified compared to its N-unsubstituted counterpart. The primary tautomeric equilibrium for 1-propyl-1H-1,2,4-triazol-5-amine involves the shift of a proton between the exocyclic amino group and the ring nitrogen atoms, leading to amino-imino forms. The principal tautomers to consider are the amino form (1-propyl-1H-1,2,4-triazol-5-amine) and the corresponding imino forms, such as 1-propyl-1,2-dihydro-5H-1,2,4-triazol-5-imine (a 4H-type tautomer) and 1-propyl-1,4-dihydro-5H-1,2,4-triazol-5-imine (a 2H-type tautomer).
The relative stability of these tautomers, and thus their population in an equilibrium, is governed by a combination of factors including the electronic properties of the substituents, intramolecular interactions like hydrogen bonding, and the influence of the surrounding medium (solvent effects). nih.govacs.org For the parent 3-amino-1,2,4-triazole, theoretical studies have shown the 1H and 2H tautomers to be nearly equal in energy in the gas phase, with the 4H form being significantly less stable. rsc.org The introduction of substituents, such as the 1-propyl group, alters this energy landscape.
Influence on Chemical Reactivity
The tautomeric equilibrium directly dictates the chemical reactivity of the molecule by altering the availability and nature of reactive sites. Each tautomer presents a unique profile of nucleophilic and electrophilic centers.
Nucleophilicity: The 3-amino-1,2,4-triazole system is recognized as a polyfunctional nucleophile. researchgate.net In the amino tautomer of 1-propyl-1H-1,2,4-triazol-5-amine, the exocyclic NH2 group and the N4 atom of the triazole ring are primary nucleophilic sites. In the imino tautomers, the nucleophilicity shifts to the imine nitrogen and the other ring nitrogens. Consequently, the outcome of reactions such as alkylation, acylation, and condensation depends heavily on the reaction conditions (e.g., pH, solvent) which can shift the tautomeric equilibrium to favor one form over another.
Site Selectivity: The distribution of tautomers affects the regioselectivity of reactions. For instance, electrophilic attack can be directed to different nitrogen atoms depending on which tautomer is predominant. Studies on the amidoalkylation of 3-amino-1,2,4-triazole show selective reaction at the endocyclic N1 atom, which implies the specific reactivity of the participating tautomeric form. researchgate.net
Influence on Physical and Spectroscopic Properties
The physical and spectroscopic properties of 1H-1,2,4-Triazol-5-amine, 1-propyl- are an average of the properties of the constituent tautomers, weighted by their relative populations.
Acidity and Basicity (pKa): Each tautomer has distinct acidic and basic sites. The proton on the exocyclic amino group in the amino form has a different pKa value than the N-H protons in the imino forms. Similarly, the basicity of the ring nitrogens varies significantly between tautomers. This has a critical impact on salt formation and the compound's behavior in solutions of different pH.
Hydrogen Bonding and Solubility: The ability to form hydrogen bonds is highly dependent on the tautomeric form. The amino tautomer possesses N-H bonds in the amino group that can act as hydrogen bond donors, while the ring nitrogens can act as acceptors. Imino tautomers have a different arrangement of donor and acceptor sites. This directly influences the intermolecular interactions, affecting crystal lattice structures, melting points, and solubility in protic versus aprotic solvents. researchgate.net
Spectroscopic Signatures: Tautomers can often be distinguished using spectroscopic methods, particularly NMR. The chemical shifts of ring carbons and protons, as well as the 15N chemical shifts, are sensitive to the electronic environment, which changes significantly between amino and imino forms. rsc.org In principle, if the rate of interconversion is slow on the NMR timescale, separate signals for each tautomer can be observed.
While specific experimental data for 1H-1,2,4-Triazol-5-amine, 1-propyl- is limited, theoretical calculations on parent compounds illustrate the differences in properties between tautomers. The following tables provide calculated data for the three main tautomers of the unsubstituted 3-amino-1,2,4-triazole, which serves as a model to understand the types of property variations that can be expected.
Table 1: Calculated Relative Energies of 3-Amino-1,2,4-triazole Tautomers in the Gas Phase This table presents illustrative data for the parent compound, 3-amino-1,2,4-triazole, to demonstrate the energetic differences between tautomeric forms.
| Tautomer | Relative Energy (kcal/mol) |
| 3-amino-1H-1,2,4-triazole | 0.00 |
| 3-amino-2H-1,2,4-triazole | ~0.0 |
| 3-amino-4H-1,2,4-triazole | +7 |
| Source: Based on ab initio molecular orbital methods. rsc.org |
Table 2: Calculated Dipole Moments of 3-Amino-1,2,4-triazole Tautomers This table presents illustrative data for the parent compound, 3-amino-1,2,4-triazole, to demonstrate the variation in electronic properties among tautomers.
| Tautomer | Dipole Moment (Debye) |
| 3-amino-1H-1,2,4-triazole | 3.12 |
| 5-amino-1H-1,2,4-triazole | 4.96 |
| 4-amino-4H-1,2,4-triazole | 6.84 |
| Source: Based on ab initio studies. researchgate.net |
Reactivity and Advanced Derivatization Chemistry of 1h 1,2,4 Triazol 5 Amine, 1 Propyl Analogues
Amidation and Acylation Reactions of the Amino Group
The exocyclic amino group of 1-propyl-1H-1,2,4-triazol-5-amine is a primary site for nucleophilic attack, readily participating in amidation and acylation reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modulating the compound's physicochemical and biological properties.
Regioselectivity and Yield Optimization in N-Acylation
The acylation of aminotriazoles can theoretically occur at the exocyclic amino group or the nitrogen atoms of the triazole ring. acs.org The 1,2,4-triazole (B32235) ring itself has three nitrogen atoms, and in the case of 5-amino-1H- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazole (amitrole), the molecule presents three potential sites for N-acylation: the exocyclic amino group and the N1 and N2 positions of the ring. acs.org The N4 nitrogen generally shows significant resistance to acylation. acs.org
Conventional acylation methods, such as using acetyl chloride, often lack regioselectivity and can lead to a mixture of isomers. acs.orgresearchgate.net Similarly, traditional diacetylation with neat acetic anhydride (B1165640) under reflux conditions can produce a complex mixture of di-, mono-, and even triacetylated products. acs.orgresearchgate.net To achieve selective annular monoacetylation of 5-amino-1H- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazole, a rapid and selective method involves using equivalent amounts of acetic anhydride in a dimethylformamide solution. acs.org This process proceeds through the formation of an intermediate, 1-acetyl-3-amino-1H- nih.govorganic-chemistry.orgorganic-chemistry.org-triazole, which then rearranges to the more stable 1-acetyl-5-amino-1H- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazole. acs.org For the synthesis of diacetylated derivatives, using neat acetic anhydride at room temperature has proven effective. acs.org
In the context of synthesizing amide-functionalized 1,2,4-triazol-5-amines as potential inhibitors of blood coagulation factors, regioselective acylation is crucial. A developed method for accessing these compounds involves a retrosynthetic approach starting from phthalic anhydride, aminoguanidine (B1677879), an amine, and an acid chloride. acs.orgnih.gov This strategy allows for the synthesis of benzamide-functionalized 1,2,4-triazol-5-amines, which can then undergo regioselective acylation with reagents like benzoyl chloride or 4-fluorobenzoyl chloride to yield the desired N-acylated products. nih.gov X-ray crystallography has been instrumental in confirming the position of the acyl group on the triazole ring. acs.orgnih.gov
Synthesis of Amide-Functionalized Triazole Derivatives
The synthesis of amide-functionalized triazole derivatives is a key strategy for developing new therapeutic agents. acs.orgnih.govnih.gov A general method for creating these derivatives involves a multi-step synthesis that can be adapted based on the desired substituents. acs.orgnih.gov For instance, a series of benzamide-functionalized 1,2,4-triazol-5-amines were synthesized, allowing for the introduction of various aliphatic, cycloaliphatic, and aromatic groups. nih.gov It was noted that while this approach could produce tertiary amides, secondary amides were often obtained in lower yields. nih.gov
Another approach for synthesizing N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides utilizes succinic anhydride, aminoguanidine hydrochloride, and various amines. rsc.org The synthetic pathway can be adjusted based on the nucleophilicity of the amine. For more nucleophilic aliphatic amines, the reaction starts with the formation of N-guanidinosuccinimide, which then reacts with the amine. rsc.org For less nucleophilic aromatic amines, an alternative route involving the initial preparation of N-arylsuccinimides is employed. rsc.org
The introduction of an amide moiety can significantly alter the three-dimensional structure of the triazole derivative, which can be advantageous for biological activity. acs.orgnih.gov X-ray crystal structures have confirmed that the amide fragment can be out of the plane of the triazole ring, adding to the molecule's structural complexity. acs.orgnih.gov
Nucleophilic Substitution Reactions Involving the Triazole Ring
The carbon atoms of the 1,2,4-triazole ring are electron-deficient due to the adjacent electronegative nitrogen atoms, making them susceptible to nucleophilic attack under mild conditions. nih.govchemicalbook.com This reactivity allows for the direct functionalization of the triazole core.
The study of nucleophilic substitution on chloro-substituted quinolines with 1,2,4-triazole has provided insights into the factors influencing these reactions, such as acid and base catalysis and the electronic effects of substituents on the quinoline (B57606) ring. researchgate.net While direct studies on 1-propyl-1H-1,2,4-triazol-5-amine are specific, the general principles of nucleophilic substitution on the triazole ring are applicable. The triazole anion itself is a potent nucleophile, and its reactivity can be harnessed in various substitution reactions. acs.org
Condensation Reactions with Carbonyl Compounds
The amino group of 1H-1,2,4-triazol-5-amine analogues can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases or related products. These reactions typically proceed through an initial nucleophilic addition to form a hemiaminal intermediate, which may then dehydrate. mdpi.com
Studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes have shown that stable hemiaminals can be isolated under neutral conditions. mdpi.comnih.gov The stability and yield of these products are influenced by factors such as temperature, solvent polarity, and the electronic nature of substituents on the benzaldehyde (B42025). mdpi.com For example, higher hemiaminal yields are often observed in apolar aprotic solvents. mdpi.com Three-component condensation reactions involving a 1,2,4-triazol-3-amine, a ketone (like cyclohexanone), and an ortho-substituted benzaldehyde have also been explored for the synthesis of fused triazolopyrimidine systems. researchgate.net
Annulation Reactions to Form Fused Heterocyclic Systems
Annulation reactions, which involve the formation of a new ring fused to the existing triazole core, are powerful tools for constructing complex heterocyclic systems. These reactions significantly expand the chemical space accessible from simple aminotriazole precursors. A base-mediated annulation of nitriles with hydrazines has been developed as a practical method for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles. nih.govthieme-connect.com
Formation of Triazolo-Fused Pyridines, Azines, and Azepines
The fusion of a pyridine, azine, or azepine ring to the 1,2,4-triazole scaffold leads to the formation of important heterocyclic systems like triazolopyridines, triazolotriazines, and other related structures.
Triazolo-fused Pyridines: Several synthetic routes to nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines have been established. One efficient method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration. organic-chemistry.org Another approach is the one-pot synthesis from 2-hydrazinopyridine (B147025) and substituted aldehydes at room temperature. rsc.org Furthermore, an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides access to 3-amino- nih.govorganic-chemistry.orgorganic-chemistry.org-triazolo[4,3-a]pyridines. organic-chemistry.org For the synthesis of the isomeric nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines, methods include the cyclization of N-(pyrid-2-yl)formamidoximes and the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org
Triazolo-fused Azines: The synthesis of 1,2,4-triazolo[1,5-a] nih.govnih.govrsc.orgtriazines, also known as 5-azapurines, can be achieved through the (3+3) heterocyclization of 3(5)-amino-1,2,4-triazoles with reagents that introduce a C-N-C fragment. researchgate.net The reaction of aminotriazoles with reagents like dimethyl N-cyanodithiocarbonimidate can lead to the formation of these fused systems, with the specific products depending on the substituents and reaction conditions. researchgate.net
While specific examples detailing the synthesis of triazolo-fused azepines directly from 1-propyl-1H-1,2,4-triazol-5-amine are less common in the searched literature, the general principles of annulation reactions suggest that appropriate bifunctional electrophiles could be employed to construct such seven-membered rings.
Diversification of the 1-Propyl Moiety and its Impact on Reactivity
The reactivity of the 1,2,4-triazole core in 1H-1,2,4-Triazol-5-amine, 1-propyl- is significantly influenced by the nature of the substituent at the N1 position. The 1-propyl group, a simple alkyl chain, imparts specific electronic and steric characteristics to the molecule. Diversification of this moiety by replacing it with other functional groups can modulate the reactivity of the triazole ring, enabling the synthesis of a wide array of novel derivatives. This section explores the strategies for modifying the 1-propyl group and the resulting impact on the molecule's reactivity.
The electronic nature of the N1-substituent plays a critical role in the reactivity of the 1,2,4-triazole ring. The triazole ring itself is π-excessive and aromatic, with three nitrogen atoms contributing to a complex electronic environment. The N1-substituent can either donate or withdraw electron density, thereby influencing the nucleophilicity and electrophilicity of the ring atoms.
Alkylation at the N1 position is a common method for introducing diversity. The choice of the alkylating agent during the synthesis is a primary route to installing moieties other than the propyl group. For instance, using different alkyl halides or sulfates in the reaction with the parent 4-amino-1,2,4-triazole (B31798) can lead to a variety of N1-substituted analogues.
The introduction of electron-withdrawing groups (EWGs) at the N1 position, such as a sulfonyl or a trifluoromethylphenyl group, is known to decrease the electron density of the triazole ring. This modification makes the ring carbons more susceptible to nucleophilic attack. Conversely, the introduction of electron-donating groups (EDGs) would be expected to increase the electron density, potentially enhancing the nucleophilicity of the exocyclic amino group and the ring nitrogens in reactions with electrophiles.
Steric hindrance is another crucial factor governed by the N1-substituent. A bulkier substituent than the propyl group can shield the adjacent C5-amino group and the N2 nitrogen atom, thereby directing incoming reagents to the more accessible N4 position in electrophilic substitution reactions. This steric influence can be a valuable tool for achieving regioselectivity in derivatization reactions.
The impact of modifying the 1-propyl group can be summarized by considering the electronic and steric effects of the new substituent. The following table illustrates how different N1-substituents could theoretically alter the reactivity of the 1H-1,2,4-Triazol-5-amine core based on general principles of triazole chemistry.
| N1-Substituent | Electronic Effect | Steric Hindrance | Predicted Impact on Reactivity of the Triazole Ring |
|---|---|---|---|
| -CH₂CH₂CH₃ (Propyl) | Weakly Electron-Donating | Moderate | Baseline reactivity for comparison. |
| -CH₃ (Methyl) | Weakly Electron-Donating | Low | Increased accessibility at N2 and C5 compared to propyl. |
| -C(CH₃)₃ (tert-Butyl) | Electron-Donating | High | Significant steric hindrance at N2 and C5, potentially directing reactions to N4. |
| -CH₂C₆H₅ (Benzyl) | Weakly Electron-Withdrawing (inductive), π-system effects | Moderate-High | Can influence reactivity through both electronic and steric effects; potential for π-stacking interactions. |
| -C₆H₄-NO₂ (Nitrophenyl) | Strongly Electron-Withdrawing | High | Decreases overall ring electron density, making ring carbons more electrophilic. |
| -SO₂R (Sulfonyl) | Strongly Electron-Withdrawing | Variable (depends on R) | Significantly enhances the electrophilicity of the triazole ring, facilitating reactions like Rh(II)-catalyzed carbene formation from corresponding 1,2,3-triazoles. |
The synthesis of these diversified analogues can be achieved through various established methods for N-alkylation or N-arylation of triazoles. For example, reacting 4-amino-1,2,4-triazole with the corresponding alkyl or aryl halide under basic conditions is a common approach. Microwave-assisted synthesis has also emerged as an efficient method for the preparation of N-substituted triazoles, often leading to higher yields and shorter reaction times.
Structure Activity Relationship Sar Studies of 1h 1,2,4 Triazol 5 Amine, 1 Propyl Analogues
Design Principles for Investigating Structure-Activity Relationships
The design of novel analogues of 1H-1,2,4-Triazol-5-amine, 1-propyl- for SAR studies is guided by established medicinal chemistry principles. A primary strategy involves the modification of substituents at various positions on the triazole ring and the propyl group to probe the chemical space around the core scaffold. nih.govnih.gov
Key design principles include:
Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar steric and electronic properties to investigate the importance of those features for biological activity. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, for instance, is considered a bioisostere of purine (B94841). mdpi.comresearchgate.net
Ring System Modifications: Altering or fusing the triazole ring with other heterocyclic systems to explore new chemical space and potentially enhance binding interactions. nih.gov For example, the fusion of a triazole ring with a pyrimidine (B1678525) or thiazolo[5,4-c]pyridine (B153566) nucleus has been shown to be advantageous. nih.gov
Substituent Effects: Introducing a variety of substituents with differing electronic (electron-donating or electron-withdrawing) and steric properties to determine their influence on activity. nih.govnih.gov Studies have shown that electron-withdrawing groups on the 1,2,4-triazole (B32235) ring can lead to potent activity. nih.gov
Conformational Constraints: Introducing rigid structural elements to lock the molecule into a specific conformation, which can help to identify the bioactive conformation and improve binding affinity.
These design strategies are often guided by computational methods such as molecular docking, which can predict the binding mode of designed analogues within a biological target, thereby prioritizing the synthesis of compounds with a higher likelihood of success. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govkashanu.ac.ir This approach is instrumental in understanding the SAR of 1H-1,2,4-Triazol-5-amine, 1-propyl- analogues and in predicting the activity of novel, unsynthesized derivatives. nih.gov
The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. researchgate.nettiu.edu.iq For triazole analogues, a wide range of descriptors are calculated from the 2D and 3D structures of the molecules.
Table 1: Common Molecular Descriptors in QSAR Studies of Triazole Analogues
| Descriptor Class | Examples | Reference |
| Constitutional (1D) | Molecular weight, number of atoms, number of rings. | kashanu.ac.ir |
| Topological (2D) | Connectivity indices, shape indices, edge adjacency indices. | nih.govkashanu.ac.ir |
| Geometrical (3D) | Molecular surface area, molecular volume, solvent-accessible surface area. | researchgate.netnih.gov |
| Quantum-Chemical | HOMO/LUMO energies, dipole moment, partial atomic charges. | acs.org |
| Physicochemical | LogP (lipophilicity), molar refractivity, polarizability. | nih.gov |
| GETAWAY Descriptors | Geometry, Topology, and Atom-Weights Assembly. | kashanu.ac.ir |
| 3D-MoRSE Descriptors | 3D Molecule Representation of Structures based on Electron diffraction. | kashanu.ac.ir |
These descriptors are calculated using specialized software such as PyDescriptor and PaDEL. researchgate.nettiu.edu.iqnih.gov A crucial step following calculation is feature selection, where redundant or irrelevant descriptors are removed to build a more robust and interpretable model. tiu.edu.iq
Machine learning algorithms are employed to build the QSAR model by learning the relationship between the selected molecular descriptors (independent variables) and the biological activity (dependent variable). nih.govyoutube.com Several algorithms are commonly used in the QSAR modeling of triazole derivatives.
Multiple Linear Regression (MLR): This is a statistical method that models the linear relationship between a dependent variable and one or more independent variables. mdpi.comkashanu.ac.ir
k-Nearest Neighbors (kNN): This is a non-linear method that predicts the activity of a compound based on the average activity of its 'k' nearest neighbors in the descriptor space. mdpi.comnih.gov
Support Vector Regression (SVR): A supervised learning model that uses support vector machines for regression analysis, SVR is effective in handling high-dimensional and non-linear data. mdpi.comresearchgate.net
Random Forest Regression (RFR): An ensemble learning method that constructs a multitude of decision trees at training time and outputs the mean prediction of the individual trees. mdpi.comnih.gov
The choice of algorithm depends on the nature of the data and the complexity of the relationship between structure and activity. mdpi.com
The validation of a QSAR model is a critical step to ensure its robustness, reliability, and predictive power. nih.govnih.gov Both internal and external validation techniques are employed.
Internal Validation:
External Validation:
Test Set Prediction: The dataset is split into a training set, used to build the model, and an external test set, which is not used during model development. The model's ability to predict the activity of the compounds in the test set is a true measure of its predictive power. nih.govnih.gov The predictive squared correlation coefficient (pred_r²) is used to assess this. nih.gov
A statistically robust QSAR model should have high values for the squared correlation coefficient (R²) and q², and a high predictive R² for the external test set. mdpi.comnih.gov
Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)
Pharmacophore modeling is a powerful ligand-based drug design (LBDD) technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. tandfonline.comnih.gov For 1H-1,2,4-Triazol-5-amine, 1-propyl- analogues, pharmacophore models are developed based on a set of active compounds to guide the design of new, potentially more potent molecules. tandfonline.com
A pharmacophore model typically consists of features such as:
Hydrogen bond acceptors and donors
Aromatic rings
Hydrophobic centers
Positive and negative ionizable groups
Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that fit the model and are therefore likely to be active. tandfonline.com This approach has been successfully applied to identify novel 1,2,4-triazole derivatives with various biological activities. tandfonline.comnih.gov
Correlation between Structural Modifications and Modulated Biological Efficacy
Systematic structural modifications of 1,2,4-triazole analogues have led to the elucidation of key SAR principles, providing valuable insights into how specific chemical features influence biological efficacy.
Table 2: Examples of Structure-Activity Relationships in 1,2,4-Triazole Analogues
| Structural Modification | Effect on Biological Efficacy | Reference |
| Substitution on the triazole ring | Introduction of electron-withdrawing substituents on the 1,2,4-triazole ring often leads to potent anticancer activity. | nih.gov |
| Substitution on attached aryl rings | The position and nature of substituents on phenyl rings attached to the triazole core can significantly impact activity. For instance, in a series of anti-leukemia agents, a para-fluoro substituent showed better cytotoxicity than a para-bromo group. | nih.gov |
| Introduction of amino acid fragments | The incorporation of amino acid moieties into the structure of 1,2,4-triazole derivatives has been shown to result in broad-spectrum antifungal activities. | mdpi.com |
| Nature of the linker | In a series of benzothiazole (B30560) derivatives, replacing a photoisomerisable trans-butadiene bridge with a 1,2,3-triazole, amide, or ester moiety significantly altered the binding affinity for tau protein. | rsc.org |
| Substitution at the N4-position of the triazole | In a series of inhibitors of the annexin (B1180172) A2–S100A10 protein interaction, a furfuryl substituent at the triazole N4-position made important hydrophobic interactions. | nih.gov |
| Modifications of the C3 and C5 substituents | In a series of 1,2,4-triazole derivatives containing a propionic acid moiety, the nature of the substituents at the C3 and C5 positions of the triazole ring influenced their anti-inflammatory and antituberculosis activities. For example, two 2-pyridyl substituents increased antituberculosis activity. | mdpi.com |
These examples demonstrate that the biological activity of 1,2,4-triazole analogues is highly sensitive to structural changes. The insights gained from these SAR studies are crucial for the optimization of lead compounds and the design of new derivatives with improved potency and selectivity.
Conformational Flexibility and its Role in SAR
The three-dimensional arrangement of a molecule, known as its conformation, is a critical determinant of its interaction with biological targets. For analogues of 1H-1,2,4-triazol-5-amine, 1-propyl-, the inherent flexibility or rigidity of the molecular scaffold plays a pivotal role in defining their structure-activity relationship (SAR). The 1,2,4-triazole ring itself, along with the rotatable bonds of its substituents, allows for a range of spatial orientations that can significantly influence binding affinity and efficacy.
The conformational landscape of triazole-containing compounds is a key consideration in drug design. For instance, replacing a flexible bridge in a molecule with a more rigid triazole ring is a strategy employed to create conformationally restricted analogues. nih.gov This approach aims to lock the molecule into a bioactive conformation, potentially increasing its affinity for a target receptor. The triazole ring's dipole moment and capacity for hydrogen bonding are key features that contribute to its interaction with biological receptors. nih.gov
Docking studies of triazole-adenosine analogues have revealed that the orientation of the triazole ring is crucial for binding to the active site of enzymes like protein arginine methyltransferase 5 (PRMT5). nih.gov In these studies, it was observed that the triazole moiety forms a pi-pi interaction with a key phenylalanine residue (Phe327). nih.gov Substitution at the 4-position of the triazole ring was found to induce a rotation of the ring, positioning the substituent into the arginine-binding pocket, which was essential for a proper docking result. nih.gov This highlights how subtle changes in substitution can lead to significant conformational adjustments that directly impact biological activity.
The conformational properties of substituted 1,2,3-triazole amino acids have been systematically analyzed using quantum chemical calculations and NMR spectroscopy. kaust.edu.sa These studies revealed that 1,5-substituted triazole amino acids can exist in multiple conformations with similar energy levels, suggesting significant structural diversity. kaust.edu.sa In contrast, 1,4-substituted analogues exhibit a smaller number of stable conformations. kaust.edu.sa This inherent conformational preference can be exploited in the design of molecules with specific secondary structures.
X-ray crystallography has provided definitive evidence of the non-planar conformations adopted by some acylated 1H-1,2,4-triazol-5-amine derivatives. acs.org In one study, the crystal structure of an N-acylated 1H-1,2,4-triazol-5-amine showed that the amide fragment was out of the plane of the triazole ring, and the substituted phenyl ring was also not coplanar with the triazole. acs.org This inherent three-dimensionality is a crucial aspect of its SAR.
The following table summarizes the structure-activity relationship of some triazole-adenosine analogues as PRMT5 inhibitors, illustrating the impact of substitutions on the triazole ring.
| Compound | R Group (Substitution at 4-position of triazole) | IC₅₀ (µM) |
|---|---|---|
| 2 | H | 27.0 ± 4.5 |
| 7 | Trimethylsilyl (TMS) | 8.3 ± 2.2 |
| 8 | t-Butyl (tBu) | Similar to 7 |
| 3 | -CH₂OH | 4.4 ± 0.3 |
Data sourced from biochemical activity results against PRMT5. nih.gov
Mechanistic Investigations of Biological Activities of 1h 1,2,4 Triazol 5 Amine, 1 Propyl Analogues
Molecular Mechanisms of Antimicrobial Action
The 1,2,4-triazole (B32235) scaffold is a cornerstone in the development of numerous antimicrobial agents. nih.govnih.gov Its derivatives have demonstrated a broad spectrum of activity against fungal, bacterial, and viral pathogens. nih.govnih.govresearchgate.net The mechanisms underpinning these activities are multifaceted, often involving the inhibition of crucial microbial enzymes, disruption of cellular structures, and interference with fundamental processes like nucleic acid replication.
Inhibition of Key Microbial Enzymes (e.g., Fungal Lanosterol (B1674476) 14α-Demethylase, CYP51)
A primary mechanism of antifungal action for many 1,2,4-triazole analogues is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. nih.govnih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov By binding to the heme iron atom in the active site of CYP51, triazole antifungals disrupt the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane. nih.gov
For instance, a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols, which are structural analogues, were designed based on the structure of fluconazole. The levorotatory enantiomer of one such compound, 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol, exhibited potent anti-Candida activity. Molecular docking studies revealed that this enantiomer aligns with the positioning of posaconazole (B62084) within both the heme and access channel binding sites of Candida albicans CYP51, corroborating its biological activity. nih.gov
In the context of antibacterial action, some 1,2,4-triazole derivatives have been shown to target enzymes essential for bacterial cell wall synthesis. Docking studies on certain 1,2,4-triazol-3-ones indicated a high affinity for the binding pocket of glucosamine-6-phosphate synthase, an enzyme involved in the initial steps of cell wall assembly in microorganisms. nih.gov
Disruption of Microbial Cell Membrane Integrity
The inhibition of ergosterol synthesis by triazole antifungals directly leads to the disruption of fungal cell membrane integrity. nih.gov The altered sterol composition affects the physical properties of the membrane, increasing its permeability and leading to the leakage of essential cellular components, which ultimately results in fungal cell death.
Furthermore, some triazole derivatives exhibit a more direct effect on the cell membrane. For example, a mechanistic study of carbazole-triazole conjugates revealed that the most active compound could depolarize the fungal membrane potential, indicating a direct interaction with the membrane that contributes to its antifungal effect. nih.gov
Nucleic Acid Interaction and Replication Interference
Beyond enzyme inhibition and membrane disruption, some 1,2,4-triazole analogues can exert their antimicrobial effects by interacting with nucleic acids and interfering with their replication. The triazole ring can act as a bioisostere for other chemical groups, allowing these compounds to mimic natural nucleosides and get incorporated into viral DNA or RNA, thereby terminating the chain elongation process. researchgate.netmdpi.com
For example, Ribavirin, a well-known antiviral drug, is a 1,2,4-triazole-carboxamide derivative that mimics purine (B94841) nucleosides. nih.govresearchgate.net Its mechanism of action is thought to involve the inhibition of viral RNA-dependent RNA polymerase and the induction of mutations in the viral genome. researchgate.net The development of acyclic nucleotide analogues incorporating a 1,2,3-triazole ring has also been explored. One such compound, (R)-16g, demonstrated moderate activity against vesicular stomatitis virus. nih.gov
In the antibacterial realm, some 1,2,4-triazole derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acid precursors. nih.gov Additionally, certain 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffolds have been identified as inhibitors of the bacterial SOS response, a DNA repair system. By inhibiting this pathway, these compounds can sensitize bacteria to antibiotics and reduce the emergence of resistance. nih.govfrontiersin.org
Elucidation of Anticoagulant Mechanisms
Recent research has highlighted the potential of 1,2,4-triazol-5-amine derivatives as anticoagulants, with a particular focus on their ability to inhibit key enzymes in the coagulation cascade. nih.govresearchgate.netacs.org
Covalent Inhibition of Blood Coagulation Factors (e.g., FXIIa, Thrombin)
A significant mechanism of anticoagulant action for certain amide-functionalized 1,2,4-triazol-5-amines is the covalent inhibition of blood coagulation factors, particularly Factor XIIa (FXIIa) and thrombin. nih.govresearchgate.netacs.org Mass-shift experiments and molecular modeling studies have confirmed this covalent binding mechanism. researchgate.netacs.org The acylated aminotriazoles interact with the catalytic serine residue (Ser195) in the active site of these proteases. acs.org This covalent interaction leads to the inactivation of the enzyme, thereby disrupting the coagulation cascade. nih.govacs.org
Notably, the inhibition of FXIIa is a particularly attractive antithrombotic strategy as its deficiency does not impair normal hemostasis, suggesting a lower risk of bleeding complications. nih.govresearchgate.net
Molecular Docking and Binding Site Analysis with Protein Targets
Molecular docking and binding site analysis have been instrumental in understanding the interactions between 1,2,4-triazole analogues and their protein targets in the coagulation cascade. nih.govacs.orgnih.gov These studies have revealed that the introduction of an amide moiety into the 3-aryl aminotriazole scaffold allows the compounds to access previously unaddressed binding sites within FXIIa and thrombin. researchgate.net
For instance, covalent docking studies of triazole-based inhibitors with FXIIa have identified the key interactions necessary for potent inhibition. nih.govacs.org The amino-triazole core is essential, and substituents at specific positions play a crucial role in determining the potency and selectivity of the inhibitors. nih.govacs.org Modeling has shown that these inhibitors can form stable hydrogen bond interactions with key residues in the active site, such as Gly65 and Gly66 in the case of cruzipain, a cysteine protease with a similar binding pocket. mdpi.com The crystal structure of an N-acylated 1H-1,2,4-triazol-5-amine inhibitor confirmed that the amide fragment adds three-dimensional character to the molecule, which is crucial for its binding affinity. acs.org
Interactive Data Table: Inhibitory Activity of Selected 1,2,4-Triazole Analogues
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Quinoxaline-derived aminotriazole (N-butylamide) | FXIIa | 28 | researchgate.net |
| Quinoxaline-derived aminotriazole (N-phenylamide) | Thrombin | 41 | researchgate.net |
| Aminotriazole 5r | Thrombin | - | nih.gov |
| N-isopropylamide 13i | FXIIa | 700-800 | nih.govacs.org |
| N-benzylamide 13n | FXIIa | 700-800 | nih.govacs.org |
| Derivative 21i | FXIIa | 29 | nih.gov |
| Derivative 21m | Thrombin | 27 | nih.gov |
Research into Anticancer Potential and Associated Molecular Targets
The quest for novel and effective anticancer agents has led to extensive investigation into 1,2,4-triazole derivatives. Analogues of 1H-1,2,4-Triazol-5-amine, 1-propyl- have shown promise in preclinical studies, demonstrating cytotoxic effects against various cancer cell lines. The anticancer activity of these compounds is often attributed to their ability to interact with specific molecular targets that are crucial for cancer cell proliferation, survival, and metastasis.
A number of novel nih.govnih.govresearchgate.nettriazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against liver cancer (HepG2) and breast cancer (MCF7) cell lines. researchgate.net Several of these compounds exhibited promising anticancer activity, with IC50 values in the micromolar range. researchgate.net For instance, certain 5-amino- nih.govnih.govresearchgate.nettriazole derivatives have demonstrated significant activity against both HepG2 and MCF7 cell lines. researchgate.net
The molecular mechanisms underlying the anticancer effects of 1,2,4-triazole analogues are diverse and involve the inhibition of key enzymes and proteins. Research has identified several molecular targets, including:
Kinases: These enzymes play a pivotal role in cell signaling and are often dysregulated in cancer. Analogues of 1,2,4-triazole have been found to inhibit various kinases.
EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers, leading to uncontrolled cell growth. Some 1,2,4-triazole derivatives have shown inhibitory activity against EGFR. nih.gov
BRAF: This is a protein kinase involved in the MAP kinase signaling pathway, and its mutation is a driver in several cancers. Certain 1,2,4-triazole compounds have been identified as potent inhibitors of BRAF. nih.gov
PIM-1 Kinase: This serine/threonine kinase is implicated in cell survival and proliferation. Inhibition of PIM-1 by triazole derivatives represents a promising therapeutic strategy. nih.gov
Tubulin: This protein is the building block of microtubules, which are essential for cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. Several 1,2,4-triazole derivatives have been identified as potent tubulin inhibitors. nih.gov
Apoptosis Induction: Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Novel 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) has been shown to induce apoptosis in human lung cancer cells by triggering apoptosis pathways. nih.gov
The following table summarizes the anticancer activity and molecular targets of selected 1,2,4-triazole analogues.
| Compound Type | Cancer Cell Line | Activity (IC50) | Molecular Target(s) | Reference |
| 5-Amino nih.govnih.govresearchgate.nettriazole derivatives | HepG2 (Liver) | 17.69 - 25.4 µM/L | Not specified | researchgate.net |
| 5-Amino nih.govnih.govresearchgate.nettriazole derivatives | MCF7 (Breast) | 17.69 - 27.09 µM/L | Not specified | researchgate.net |
| Novel 1,2,4-triazole derivatives | Various | Not specified | EGFR, BRAF, Tubulin | nih.gov |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549, NCI-H460, NCI-H23 (Lung) | 1.09 - 3.28 µM | Apoptosis pathways | nih.gov |
| N-substituted 4,5,6,7-tetrabromo-1H-benzimidazole derivatives | CCRF-CEM (Leukemia), MCF-7 (Breast) | Not specified | PIM-1 Kinase | nih.gov |
Exploration of Other Biological Activities (e.g., Antioxidant, Neuroprotective, Antimalarial Mechanisms)
Beyond their anticancer potential, analogues of 1H-1,2,4-Triazol-5-amine, 1-propyl- have been explored for a range of other biological activities. The versatile structure of the 1,2,4-triazole ring allows for modifications that can lead to compounds with potent antioxidant, neuroprotective, and antimalarial properties.
The overproduction of free radicals can lead to oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. nih.gov Synthetic antioxidants like 1,2,4-triazole derivatives are of great interest for their potential to mitigate oxidative damage. nih.govzsmu.edu.ua Studies have shown that the antioxidant activity of these compounds is influenced by the nature and position of substituents on the triazole ring. isres.org For instance, the presence of a hydroxyl group can enhance antioxidant capacity. isres.org
In the realm of neuroprotection, 1,2,4-triazole derivatives have shown promise in protecting neuronal cells from damage. nih.govnih.gov A series of these compounds demonstrated the ability to protect PC12 cells from cytotoxicity induced by oxidative stress. nih.gov The neuroprotective effects are often linked to their antioxidant and iron-chelating properties. nih.gov
The global fight against malaria has also benefited from research into 1,2,4-triazole-containing compounds. Fused heterocyclic systems incorporating the 1,2,4-triazole ring, such as 1,2,4-triazolo[4,3-a]pyrazines, have emerged as potent antimalarial agents. nih.govbeilstein-journals.org These compounds have shown efficacy against the Plasmodium falciparum parasite, which is responsible for the most severe form of malaria. nih.govbeilstein-journals.org
Identification of Specific Molecular Targets and Pathways
The diverse biological activities of 1H-1,2,4-Triazol-5-amine, 1-propyl- analogues are a direct consequence of their interaction with specific molecular targets and signaling pathways.
For neuroprotection , a key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov By promoting the nuclear translocation of Nrf2, certain 1,2,4-triazole derivatives can enhance the cellular antioxidant defense system. nih.gov These compounds have also been shown to scavenge reactive oxygen species (ROS) and restore mitochondrial membrane potential, further contributing to their neuroprotective effects. nih.govnih.gov Some derivatives have also been noted to inhibit caspase-3 and Bax, proteins involved in the apoptotic cascade in neuronal cells. turkjps.org
In the context of antimalarial activity , a primary molecular target for 1,2,4-triazolo[4,3-a]pyrazine analogues is believed to be the P. falciparum ATPase4 (PfATP4) . nih.govbeilstein-journals.org PfATP4 is a sodium-ion-translocating ATPase that is essential for maintaining ion homeostasis in the parasite. nih.govbeilstein-journals.org By dysregulating the function of PfATP4, these compounds disrupt the parasite's internal environment, leading to its death. nih.govbeilstein-journals.org
The antioxidant activity of 1,2,4-triazole derivatives is primarily attributed to their ability to scavenge free radicals. The specific mechanisms can vary depending on the compound's structure, but they often involve hydrogen atom transfer or single-electron transfer processes. The presence of electron-donating groups on the triazole ring system can enhance this radical-scavenging ability. isres.org
The following table summarizes the other biological activities and associated molecular targets of selected 1,2,4-triazole analogues.
| Biological Activity | Compound Type | Molecular Target/Pathway | Mechanism of Action | Reference |
| Neuroprotective | 1,2,4-Triazole derivatives | Nrf2 signaling pathway, Caspase-3, Bax | Enhances antioxidant defense, scavenges ROS, inhibits apoptosis | nih.govturkjps.orgresearchgate.net |
| Antimalarial | 1,2,4-Triazolo[4,3-a]pyrazines | PfATP4 | Dysregulates ion homeostasis in P. falciparum | nih.govbeilstein-journals.org |
| Antioxidant | 1,2,4-Triazole derivatives | Free radicals | Scavenges reactive oxygen species | nih.govisres.org |
Applications in Advanced Materials and Chemical Technologies Non Clinical Focus
Development as Corrosion Inhibitors
The 1,2,4-triazole (B32235) scaffold is a cornerstone in the development of effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govnih.gov Compounds containing heteroatoms like nitrogen, sulfur, and oxygen are known to be efficient in mitigating corrosion due to their ability to coordinate with metallic substrates. nih.gov Triazole derivatives are recognized for being cost-effective, environmentally favorable, and easily synthesized, making them attractive candidates for industrial applications. nih.gov The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, creating a protective barrier against corrosive agents.
The primary mechanism by which triazole derivatives inhibit corrosion is through adsorption onto the metal surface, which blocks the active sites for corrosive attack. nih.gov This adsorption process can occur through two main pathways: physisorption and chemisorption.
Physisorption: This involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface.
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms in the triazole ring and the vacant d-orbitals of the metal atoms. nih.gov
The nature of the adsorption is often determined by calculating the standard free energy of adsorption (ΔG°ads). Values around -20 kJ mol⁻¹ or less negative are indicative of physisorption, while values of -40 kJ mol⁻¹ or more negative suggest chemisorption. nih.gov In many studies of triazole derivatives, the adsorption mechanism is found to be a mixture of both, but predominantly chemisorption. nih.govresearchgate.net The adsorption process of triazole inhibitors on steel surfaces typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer on the metal surface. nih.govresearchgate.net
The effectiveness of triazole-based corrosion inhibitors is quantified using various experimental techniques, primarily gravimetric and electrochemical methods.
Gravimetric Studies (Weight Loss): This technique involves exposing a metal coupon to a corrosive environment with and without the inhibitor and measuring the difference in weight loss over time. nih.govoup.com Studies on various triazole derivatives show that as the concentration of the inhibitor increases, the corrosion rate decreases, and the inhibition efficiency (%IE) increases. nih.govoup.com For example, the inhibition efficiency of 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione reached 95.3% at a concentration of 0.50 mM. oup.com
Electrochemical Studies: Techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide detailed insights into the inhibition mechanism. PDP curves can determine if an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. nih.govnih.gov Most triazole derivatives are found to be mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. nih.govresearchgate.net EIS studies help in understanding the resistance of the protective film formed on the metal surface. nih.govelectrochemsci.org
| Triazole Derivative | Concentration | Method | Inhibition Efficiency (%IE) | Reference |
|---|---|---|---|---|
| (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT) | 1 × 10⁻³ M | Weight Loss | 91.1% | nih.gov |
| (E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT) | 1 × 10⁻³ M | Weight Loss | 94.0% | nih.gov |
| 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH) | 0.50 mM | Weight Loss | 95.3% | oup.com |
| 4-MTHT | 5 × 10⁻⁴ M | Polarization | 99.6% | researchgate.net |
Role as Building Blocks in Polymer Science and Dye Chemistry
The molecular structure of 1H-1,2,4-Triazol-5-amine, 1-propyl-, featuring a primary amine group and a heterocyclic ring, makes it a viable candidate as a monomer or building block in polymer science. medchemexpress.com The amino group provides a reactive site for various polymerization reactions, such as condensation polymerization with carboxylic acids or isocyanates to form polyamides or polyureas, respectively. The nitrogen-rich triazole ring, when incorporated into a polymer backbone, can enhance properties such as thermal stability, chemical resistance, and metal-coordination capabilities. While the compound is a precursor for new functional materials like polymers, specific examples of its use in dye chemistry are not extensively documented in the available research. medchemexpress.com
Advanced Agrochemistry Applications (e.g., Fungicides, Pesticides in Research and Development)
The 1,2,4-triazole nucleus is a well-established pharmacophore in the agrochemical industry, forming the core of numerous successful fungicides. nih.gov The parent compound, 1H-1,2,4-Triazol-5-amine (also known as Amitrole), is a non-selective herbicide used for broad-spectrum weed control. echemi.com This established biological activity of the triazole ring suggests that derivatives such as 1H-1,2,4-Triazol-5-amine, 1-propyl- are of interest in the research and development of new agrochemicals. medchemexpress.com The introduction of the propyl group can modify the compound's lipophilicity and interaction with biological targets, potentially leading to new fungicidal or herbicidal agents.
Design and Synthesis of Nitrogen-Rich Energetic Materials
While 1H-1,2,4-Triazol-5-amine, 1-propyl- is not an energetic material in its own right, its nitrogen-rich 1,2,4-triazole core makes it a valuable precursor in the synthesis of high-energy density materials (HEDMs). uni-muenchen.desemanticscholar.org The strategy in designing modern energetic materials often involves creating molecules with a high nitrogen content, which release a large amount of energy upon decomposition to form the highly stable dinitrogen (N₂) gas. rsc.org The triazole ring serves as a stable, high-nitrogen backbone. Energetic properties are imparted by chemically modifying the precursor, for instance, by introducing energetic functional groups such as nitro (-NO₂) or azido (-N₃) onto the triazole ring or the amino group. nih.govpurdue.edu
For a compound to be considered a viable energetic material, key performance parameters must be evaluated. These include a high positive heat of formation (ΔHf), high density (ρ), and high detonation velocity (Vd) and pressure (P). These properties are typically not calculated for a simple precursor like 1H-1,2,4-Triazol-5-amine, 1-propyl-, but rather for its energetic derivatives.
Theoretical calculations, often using computational programs, are employed to predict these parameters for newly designed triazole-based energetic compounds. For instance, various energetic salts and derivatives based on the triazole framework have been synthesized and characterized, showing detonation velocities and pressures that can be superior to traditional explosives like TNT and comparable to RDX. rsc.orgrsc.org
| Compound | Heat of Formation (kJ mol⁻¹) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|
| Ammonium 5-nitro-3,3′-triazene-1,2,4-triazolate | 667.5 - 817.3 (range for family) | 8011 - 9044 (range for family) | 23.7 - 34.8 (range for family) | rsc.org |
| 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) | 622.8 - 1211.7 (range for salts) | 8236 - 9167 (range for salts) | 26.5 - 37.8 (range for salts) | rsc.orgresearchgate.net |
| 3, 3′-dinitro-5, 5′-bis-1,2,4-triazole-1, 1′-diol derivatives | Not Specified | 8102 - 9087 (range for salts) | Not Specified | nih.gov |
| N-aminonitroazole derivatives | Not Specified | 8194 - 9156 (range) | 27.4 - 39.2 (range) | nih.gov |
Analytical Methodologies for Research and Characterization of 1h 1,2,4 Triazol 5 Amine, 1 Propyl
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic methods are fundamental in determining the purity of 1H-1,2,4-Triazol-5-amine, 1-propyl- and for its isolation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a common and effective method for the analysis of polar compounds like 1H-1,2,4-Triazol-5-amine, 1-propyl-. The choice of a suitable stationary phase and mobile phase is critical for achieving optimal separation. C18 columns are frequently employed due to their hydrophobicity, which allows for the retention of a wide range of organic molecules. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govresearchgate.net The buffer controls the pH and can influence the retention and peak shape of the analyte. For aminotriazoles, which are basic in nature, a slightly acidic mobile phase can improve peak symmetry. Gradient elution, where the proportion of the organic modifier is increased over time, is often used to separate compounds with a range of polarities. nih.gov
For the isolation of enantiomers of chiral triazole compounds, specialized chiral stationary phases are utilized. japsonline.comjapsonline.com Detection in HPLC is commonly achieved using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the analyte at a specific wavelength. japsonline.comjapsonline.comhelixchrom.com
Table 1: Illustrative HPLC Parameters for the Analysis of Triazole Derivatives
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size nih.gov |
| Mobile Phase | A: 20 mM Ammonium acetate (B1210297) buffer (pH 4.0) B: Acetonitrile nih.gov | | Gradient | Isocratic or gradient elution depending on the complexity of the sample | | Flow Rate | 1.0 mL/min helixchrom.com | | Detection | UV at 210-254 nm helixchrom.com | | Injection Volume | 5-20 µL japsonline.comhelixchrom.com |
Gas Chromatography (GC):
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While some triazole derivatives may require derivatization to increase their volatility and thermal stability, GC can offer high resolution and sensitivity. The selection of the GC column is crucial, with fused silica (B1680970) capillary columns coated with various stationary phases (e.g., polysiloxanes) being the most common.
The carrier gas is typically an inert gas like helium or nitrogen. The temperature of the injection port and the column oven are optimized to ensure efficient volatilization and separation of the analytes. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A GC-MS method has been developed for the assay determination of a triazole derivative, Trifuzol-Neo, highlighting its applicability in the quality control of such compounds. rjptonline.org
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a simple, cost-effective, and readily available technique that can be used for the quantitative analysis of compounds that absorb light in the UV-Vis region. The parent 3-amino-1,2,4-triazole exhibits weak UV absorbance at around 205 nm. researchgate.netijsr.net This low wavelength and weak absorbance can be a limitation for direct quantitative analysis, as many other organic molecules and solvents also absorb in this region, leading to potential interferences.
For some triazole derivatives, direct UV spectrophotometry in a suitable solvent like isopropanol (B130326) has been successfully applied for quantification. zsmu.edu.ua The method relies on measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve to determine the concentration. zsmu.edu.ua However, for compounds with low molar absorptivity or for analysis in complex matrices, derivatization may be necessary to enhance sensitivity and selectivity. For instance, certain triazole derivatives can form colored chelates with metal ions, shifting the absorbance to a higher wavelength and increasing the molar absorptivity, thereby facilitating more accurate spectrophotometric determination. nih.gov
Table 2: UV Absorption Data for Related Triazole Compounds
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| 1,2,4-Triazole (B32235) | ~205 | Ethanol | ijsr.net |
| 3-Amino-1,2,4-triazole | No significant absorbance between 290-700 nm | Not specified | researchgate.net |
| Itraconazole | 274 (first derivative) | Not specified | uj.edu.pl |
| 2-(((3-(2-fluorophenyl)-5-thio-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | 310 | Isopropanol | zsmu.edu.ua |
Advanced hyphenated techniques (e.g., LC-MS, GC-MS for complex mixture analysis)
Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS):
LC-MS and LC-MS/MS are highly sensitive and selective methods for the analysis of triazole derivatives in various matrices. cvuas.desciex.com The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like aminotriazoles, as it generates charged ions with minimal fragmentation. japsonline.comjapsonline.comresearchgate.net
Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions, which is particularly beneficial for reducing matrix effects and achieving low limits of quantification. cvuas.desciex.com LC-MS/MS methods have been developed for the analysis of triazole derivative metabolites in challenging matrices like fruits, vegetables, and soil. cvuas.desciex.com
Table 3: Typical LC-MS/MS Parameters for Triazole Derivative Analysis
| Parameter | Description |
|---|---|
| LC Column | Hypercarb or C18 cvuas.de |
| Mobile Phase | A: Water with 0.5% acetic acid B: Methanol with 0.5% acetic acid sciex.com | | Ionization | Electrospray Ionization (ESI), positive mode japsonline.comjapsonline.comresearchgate.net | | MS Detection | Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode sciex.com |
Gas Chromatography-Mass Spectrometry (GC-MS):
As mentioned earlier, GC-MS is a valuable tool for the analysis of volatile compounds. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte, allowing for confident identification. The NIST WebBook provides mass spectral data for 1H-1,2,4-Triazol-5-amine, 1-propyl-, which can be used to develop a specific GC-MS method for its identification and quantification.
Development of Novel Research-Oriented Detection and Quantification Methods
The continuous pursuit of more sensitive, selective, and rapid analytical methods has led to the development of novel techniques for the analysis of triazoles.
Differential Mobility Spectrometry (DMS) coupled with LC-MS/MS:
Differential Mobility Spectrometry (DMS), a form of ion mobility spectrometry, separates ions in the gas phase based on their size, shape, and charge. When coupled with LC-MS/MS, DMS can provide an additional dimension of separation, enhancing selectivity and reducing chemical noise, especially for the analysis of isomers and in complex matrices. cvuas.desciex.com This technique has shown promise in improving the analysis of triazole derivative metabolites. cvuas.desciex.com
Nanoparticle-Based Colorimetric Assays:
Novel colorimetric methods are being explored for the rapid and simple detection of aminotriazoles. One such method involves the use of gold nanorods (AuNRs). The presence of aminotriazole can influence the etching of AuNRs, leading to a visible color change that can be correlated with the concentration of the analyte. researchgate.net This approach offers a portable and low-cost alternative to traditional instrumental methods for screening purposes.
Future Research Directions and Emerging Trends in 1h 1,2,4 Triazol 5 Amine, 1 Propyl Research
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of 1,2,4-triazole (B32235) derivatives is undergoing a transformation towards greener and more efficient processes. rsc.org Traditional methods often rely on harsh conditions and hazardous reagents, prompting the exploration of sustainable alternatives. rsc.orgrsc.org Future research will likely concentrate on microwave-assisted synthesis, which offers rapid, catalyst-free, and high-yield reactions, as demonstrated in the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. organic-chemistry.org
Another key trend is the development of novel catalytic systems. Copper-catalyzed reactions, for instance, allow for the efficient synthesis of 1,2,4-triazoles from readily available materials under aerobic conditions. organic-chemistry.orgisres.org Researchers are also exploring metal-free oxidative cyclization and electrochemical methods to construct the triazole ring, avoiding the use of strong oxidants and transition-metal catalysts. organic-chemistry.orgorganic-chemistry.org The use of eco-friendly solvents like water and recyclable catalysts such as zeolite-supported complexes aligns with the principles of green chemistry, reducing waste and environmental impact. rsc.orgrsc.orgrsc.org One-pot, multicomponent reactions are also gaining prominence as they streamline synthetic pathways, improve atom economy, and allow for the rapid generation of diverse triazole libraries. organic-chemistry.orgisres.org
Table 1: Emerging Sustainable Synthetic Methods for 1,2,4-Triazoles
| Methodology | Key Features | Advantages | Representative Starting Materials | Reference(s) |
| Microwave-Assisted Synthesis | Catalyst-free, rapid heating | High yields, short reaction times, excellent functional-group tolerance | Hydrazines, Formamide | organic-chemistry.org |
| Copper-Catalyzed Oxidation | Uses inexpensive copper catalyst, aerobic conditions (air as oxidant) | Readily available materials, wide functional group tolerance, operational simplicity | Amidines, Nitriles, Aryl hydrazines | organic-chemistry.orgisres.org |
| Electrochemical Synthesis | Metal-catalyst-free, in-situ generation of reactants | Avoids strong oxidants, uses alcohols as both solvent and reactant | Aryl hydrazines, Paraformaldehyde, NH₄OAc, Alcohols | organic-chemistry.org |
| Green Catalysis | Use of water as a solvent, reusable catalysts (e.g., ZnO nanoparticles) | Environmentally benign, cost-effective, catalyst can be recovered and reused | Substituted azides and alkynes | rsc.org |
| Iodine-Catalyzed Oxidation | Metal-free, cascade reaction | Wide substrate scope, high yields, accessible starting materials | Hydrazones, Aliphatic amines | organic-chemistry.org |
Rational Design of Next-Generation 1,2,4-Triazole Scaffolds with Tunable Properties
The versatility of the 1,2,4-triazole core makes it an ideal scaffold for rational drug design. nih.govresearchgate.net Future efforts will focus on moving beyond serendipitous discovery to the deliberate design of next-generation triazole derivatives with finely tuned properties. This involves a deep understanding of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects. nih.gov
Molecular hybridization, which involves combining the 1,2,4-triazole moiety with other pharmacologically active scaffolds, is a prominent strategy. nih.gov For example, creating hybrids of 1,2,4-triazoles with quinolones (like ciprofloxacin) or other heterocyclic systems has led to compounds with enhanced antibacterial or anticancer activity. researchgate.netnih.govmdpi.com The design process for these new scaffolds often targets specific biological macromolecules. For instance, in designing anticancer agents, the triazole ring's nitrogen atoms can be positioned to coordinate with the heme iron of cytochrome P450 enzymes like aromatase, mimicking the mechanism of drugs such as Letrozole. nih.gov The goal is to create molecules with tailored interactions—such as hydrogen bonding and hydrophobic interactions—within the target's active site, leading to higher affinity and specificity. tandfonline.comrsc.org
Table 2: Strategies for Rational Design of 1,2,4-Triazole Scaffolds
| Design Strategy | Objective | Example Application | Key Structural Modifications | Reference(s) |
| Molecular Hybridization | Enhance potency and/or create multi-target agents | Combining 1,2,4-triazole with norfloxacin (B1679917) to create potent antibacterial agents. | Fusing or linking triazole with another bioactive core (e.g., quinolone, indole). | researchgate.netnih.govmdpi.com |
| Structure-Activity Relationship (SAR) Guided Optimization | Improve efficacy and selectivity | Modifying substituents on the phenyl ring of triazole derivatives to enhance anticancer activity. | Introduction of various functional groups at different positions of the triazole ring. | nih.govnih.gov |
| Bioisosteric Replacement | Improve pharmacokinetic properties | The 1,2,4-triazole ring can act as a bioisostere for amide or ester groups. | Replacing specific functional groups with the triazole moiety to improve stability or solubility. | nih.gov |
| Target-Oriented Design | Increase binding affinity to a specific biological target | Designing triazole derivatives to inhibit key cancer-related enzymes like kinases or aromatase. | Incorporating functional groups (e.g., carbonyls, phenyl rings) that interact with specific residues in an enzyme's active site. | nih.govnih.gov |
Advanced Computational Approaches and Artificial Intelligence/Machine Learning Integration in Discovery and Optimization
The integration of advanced computational tools is set to revolutionize the discovery and optimization of 1,2,4-triazole-based compounds. premierscience.com In silico techniques such as molecular docking and molecular dynamics (MD) simulations are already instrumental in predicting the binding affinities and interaction modes of triazole derivatives with their biological targets, providing insights that guide rational design. rsc.orgmdpi.commdpi.com
The next frontier is the widespread application of artificial intelligence (AI) and machine learning (ML). astrazeneca.com ML models can be trained on large datasets of known compounds to predict various properties, including biological activity, toxicity, solubility, and metabolic stability, with remarkable accuracy. crimsonpublishers.comnih.gov These predictive models allow for the rapid virtual screening of vast chemical libraries, identifying promising candidates far more efficiently than traditional high-throughput screening. premierscience.comnih.gov Furthermore, generative AI models can design entirely new molecular structures (de novo drug design) that are optimized for specific properties. premierscience.com The use of AI can significantly shorten the drug discovery timeline, reduce costs, and increase the probability of success by focusing laboratory efforts on the most promising candidates. astrazeneca.comcrimsonpublishers.com
Table 3: Computational and AI/ML Tools in 1,2,4-Triazole Research
| Tool/Approach | Application | Purpose | Potential Impact | Reference(s) |
| Molecular Docking | Structure-Based Drug Design | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Guides rational design by identifying key interactions for optimization. | rsc.orgmdpi.com |
| Molecular Dynamics (MD) Simulations | Conformational Analysis | Simulates the movement of atoms and molecules over time to assess the stability of ligand-protein complexes. | Provides deeper insight into the dynamic nature of molecular interactions under physiological conditions. | mdpi.com |
| Machine Learning (ML) Models | Predictive Modeling | Predicts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and biological activity. | Accelerates lead optimization by filtering out compounds with unfavorable properties early on. | mdpi.comcrimsonpublishers.comnih.gov |
| Artificial Intelligence (AI) / Deep Learning | De Novo Design & Virtual Screening | Generates novel molecular structures with desired properties; screens massive virtual libraries. | Dramatically expands the chemical space explored and identifies novel, potent candidates. | premierscience.comastrazeneca.com |
| Graph Neural Networks (GNNs) | Molecular Property Prediction | Analyzes molecules as graphs (atoms as nodes, bonds as edges) to predict behavior and properties. | Improves the accuracy of property prediction for optimizing drug design. | astrazeneca.comnih.gov |
Investigation of Multi-Target Biological Activities
A significant emerging trend in medicinal chemistry is the design of multi-target agents, and the 1,2,4-triazole scaffold is exceptionally well-suited for this purpose. researchgate.net The inherent ability of triazole derivatives to exhibit a broad spectrum of biological activities—including anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties—makes them prime candidates for developing single molecules that can modulate multiple pathological pathways. researchgate.netnih.govnih.gov
This multi-target approach is particularly valuable for treating complex multifactorial diseases like cancer or for combating the rise of drug-resistant microbes. nih.govnih.gov For example, researchers are designing triazole hybrids that simultaneously inhibit multiple cancer-related enzymes or that possess both antimicrobial and anti-inflammatory properties. researchgate.netnih.gov Future research will focus on systematically screening 1H-1,2,4-Triazol-5-amine, 1-propyl- and related analogues against diverse panels of biological targets to uncover novel polypharmacological profiles. This strategy could lead to the development of more effective therapeutics with potentially lower risks of resistance development. nih.gov
Table 4: Reported Biological Activities of the 1,2,4-Triazole Scaffold
| Biological Activity | Therapeutic Area | Mechanism/Target Examples | Reference(s) |
| Anticancer | Oncology | Inhibition of kinases, topoisomerases, aromatase (CYP450); apoptosis induction. | nih.govnih.gov |
| Antifungal | Infectious Disease | Inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), disrupting ergosterol (B1671047) biosynthesis. | nih.gov |
| Antibacterial | Infectious Disease | Inhibition of bacterial enzymes; combination with existing antibiotics (e.g., fluoroquinolones) to overcome resistance. | mdpi.comnih.gov |
| Anticonvulsant | Neurology | Interaction with the GABA-A receptor. | researchgate.net |
| Anti-inflammatory | Inflammation | Inhibition of edema and reduction of inflammatory biomarkers. | researchgate.netnih.gov |
| Antiviral | Infectious Disease | Broad activity against various DNA and RNA viruses. | nih.govnih.gov |
| Antioxidant | Cellular Health | Neutralization of free radicals to prevent oxidative stress. | researchgate.net |
Expanding Non-Biological Applications in Materials Science and Green Technologies
While the pharmacological potential of 1,2,4-triazoles is well-documented, their unique chemical properties also make them attractive for non-biological applications. Future research is expected to increasingly explore the use of compounds like 1H-1,2,4-Triazol-5-amine, 1-propyl- in materials science and green technologies. nih.gov
The nitrogen-rich, aromatic structure of the triazole ring makes it suitable for use as a ligand in coordination chemistry, leading to the formation of metal-organic frameworks (MOFs) or polymers with interesting optical, magnetic, or catalytic properties. wikipedia.orgingentaconnect.com These materials could find applications in sensing, gas storage, or catalysis. Additionally, 1,2,4-triazole derivatives have shown promise as corrosion inhibitors for various metals, a property attributed to their ability to form a protective film on the metal surface. nih.gov In the realm of green technology, triazole-based compounds are being investigated for their agrochemical potential as fungicides or plant growth regulators, and their use in developing more environmentally friendly dyes and polymers. nih.govnih.gov
Table 5: Non-Biological Applications of 1,2,4-Triazoles
| Application Area | Function | Underlying Property | Potential Use | Reference(s) |
| Materials Science | Ligand in Coordination Polymers | Nitrogen atoms coordinate with metal ions. | Development of novel materials with specific magnetic, optical, or catalytic properties. | wikipedia.orgingentaconnect.com |
| Corrosion Inhibition | Corrosion Inhibitor | Adsorption onto metal surfaces to form a protective layer. | Protecting industrial metals and alloys from degradation. | nih.gov |
| Agrochemicals | Fungicide, Plant Growth Regulator | Interaction with biological pathways in fungi and plants. | Crop protection and enhancement. | nih.govwikipedia.org |
| Polymer Chemistry | Monomer/Building Block | Stable heterocyclic ring capable of polymerization. | Creation of specialty polymers with high thermal stability or other desired characteristics. | nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
